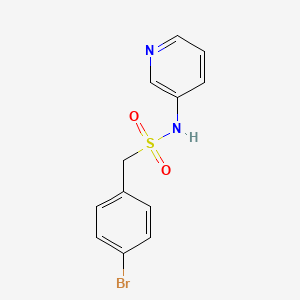![molecular formula C13H16FNO B4792245 N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide](/img/structure/B4792245.png)
N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide
Overview
Description
N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide: is a chemical compound with the molecular formula C13H16FNO and a molecular weight of 221.27 g/mol . This compound is characterized by the presence of a cyclopentanecarboxamide group attached to a 2-fluorophenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as or to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium cyanide (KCN)
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Substituted derivatives
Scientific Research Applications
N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
- Used in the development of new biochemical assays.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Studied for its role in modulating specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide can be compared with other similar compounds, such as:
- N-[(2-chlorophenyl)methyl]cyclopentanecarboxamide
- N-[(2-bromophenyl)methyl]cyclopentanecarboxamide
- N-[(2-methylphenyl)methyl]cyclopentanecarboxamide
Uniqueness:
- The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs.
- The fluorine atom can also influence the compound’s binding affinity to specific molecular targets, potentially enhancing its biological activity .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-8-4-3-7-11(12)9-15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSHHIWFFLPBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B4792167.png)

![4-(Methoxymethyl)-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B4792183.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B4792184.png)
![N-(4-{[2-(2-fluorophenyl)-4-quinazolinyl]oxy}phenyl)acetamide](/img/structure/B4792192.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4792208.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4792211.png)
![[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-methylbenzoate](/img/structure/B4792216.png)


![3-methyl-4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4792230.png)
![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4792241.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4792255.png)
